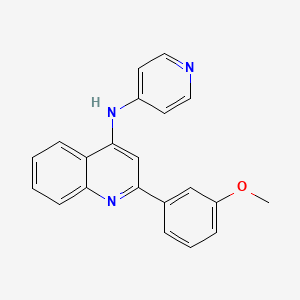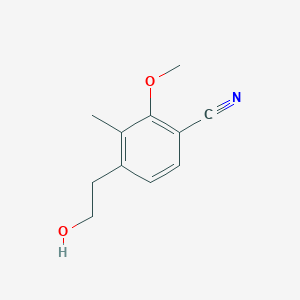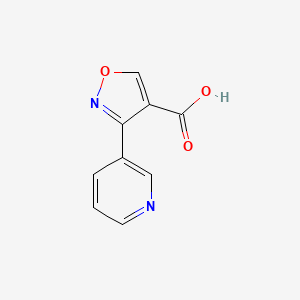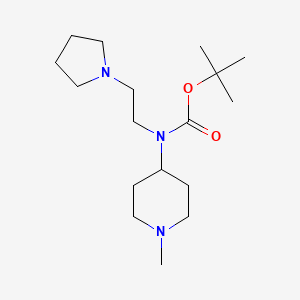![molecular formula C16H32BrNO2 B13868397 Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide is a quaternary ammonium compound with a unique structure that includes a bromide ion. This compound is known for its high water solubility and ability to form stable complexes with various molecules. It is often used in scientific research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide typically involves the reaction of 1,3-propane sulfonolactone with dimethylaminoethyl methacrylate in the presence of acetonitrile. The reaction is carried out at 25°C for 12 hours, followed by a standing period of 36 hours to allow the formation of the desired product. The resulting white precipitate is then filtered, centrifuged, and rinsed with acetonitrile and acetone to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial during the synthesis to prevent exposure to harmful chemicals and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromide ion can be substituted with other anions or functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of quaternary ammonium salts .
Aplicaciones Científicas De Investigación
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide has numerous applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein folding due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and antistatic agents
Mecanismo De Acción
The mechanism of action of Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The quaternary ammonium group can form ionic bonds with negatively charged molecules, while the hydrophobic tail can interact with lipid membranes. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethyl-ammonium betaine
- N-(2-Methacryloyloxyethyl)-N,N-dimethyl-N-(3-sulfopropyl)ammonium betaine
- Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl propane-1-sulfonate
Uniqueness
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide is unique due to its specific combination of a quaternary ammonium group and a bromide ion, which imparts distinct chemical properties. Its high water solubility and ability to form stable complexes make it particularly valuable in various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C16H32BrNO2 |
|---|---|
Peso molecular |
350.33 g/mol |
Nombre IUPAC |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide |
InChI |
InChI=1S/C16H32NO2.BrH/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1 |
Clave InChI |
FOJVMCNALJGSOQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate](/img/structure/B13868317.png)
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B13868325.png)
![Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate](/img/structure/B13868335.png)



![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)
![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)






